molecular formula C16H18N4O5 B11086783 N'-[1-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)propyl]-2-hydroxybenzohydrazide

N'-[1-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)propyl]-2-hydroxybenzohydrazide

Cat. No.: B11086783
M. Wt: 346.34 g/mol
InChI Key: FVFZQAUMUYOQMR-LICLKQGHSA-N
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Description

N’-[1-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)propyl]-2-hydroxybenzohydrazide is a hydrazone derivative containing a barbituric acid moiety. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The presence of donor atoms such as nitrogen, sulfur, and oxygen in its structure allows it to form multiple bonding sites, making it an effective ligand for the synthesis of coordination compounds .

Chemical Reactions Analysis

N’-[1-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)propyl]-2-hydroxybenzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N’-[1-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)propyl]-2-hydroxybenzohydrazide involves its interaction with molecular targets and pathways in the body. The compound forms hydrogen bonds with target molecules, stabilizing their structures and enhancing their biological activities . The presence of donor atoms in its structure allows it to interact with various enzymes and receptors, modulating their functions and leading to its pharmacological effects .

Comparison with Similar Compounds

N’-[1-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)propyl]-2-hydroxybenzohydrazide is unique due to its barbituric acid moiety and hydrazone structure. Similar compounds include other hydrazone derivatives and barbiturates, which also exhibit versatile applications in medicine and industry . the specific combination of functional groups in this compound provides it with unique properties and applications .

Properties

Molecular Formula

C16H18N4O5

Molecular Weight

346.34 g/mol

IUPAC Name

2-hydroxy-N-[(E)-1-(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)propylideneamino]benzamide

InChI

InChI=1S/C16H18N4O5/c1-4-10(12-14(23)19(2)16(25)20(3)15(12)24)17-18-13(22)9-7-5-6-8-11(9)21/h5-8,21,23H,4H2,1-3H3,(H,18,22)/b17-10+

InChI Key

FVFZQAUMUYOQMR-LICLKQGHSA-N

Isomeric SMILES

CC/C(=N\NC(=O)C1=CC=CC=C1O)/C2=C(N(C(=O)N(C2=O)C)C)O

Canonical SMILES

CCC(=NNC(=O)C1=CC=CC=C1O)C2=C(N(C(=O)N(C2=O)C)C)O

Origin of Product

United States

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